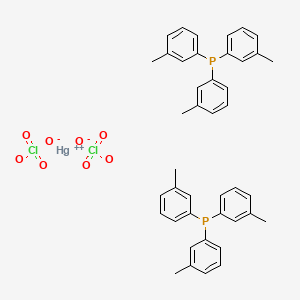
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate is a complex chemical compound that combines mercury ions with tris(3-methylphenyl)phosphane and diperchlorate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(3-methylphenyl)phosphane in the presence of perchloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{Hg(II) salt} + \text{tris(3-methylphenyl)phosphane} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert mercury(II) to mercury(I) or elemental mercury.
Substitution: The tris(3-methylphenyl)phosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.
Wissenschaftliche Forschungsanwendungen
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its use in diagnostic imaging and as a therapeutic agent.
Industry: It finds applications in the development of advanced materials and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism by which mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate exerts its effects involves the interaction of the mercury ion with various molecular targets. The mercury ion can form complexes with proteins and enzymes, affecting their function. The tris(3-methylphenyl)phosphane ligand can also interact with other molecules, influencing the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mercury(2+);tris(2-methylphenyl)phosphane;diperchlorate
- Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate
- Mercury(2+);tris(2,4-dimethylphenyl)phosphane;diperchlorate
Uniqueness
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in catalytic activity, binding affinity, and overall chemical behavior compared to its similar compounds.
Eigenschaften
CAS-Nummer |
77630-94-5 |
|---|---|
Molekularformel |
C42H42Cl2HgO8P2 |
Molekulargewicht |
1008.2 g/mol |
IUPAC-Name |
mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate |
InChI |
InChI=1S/2C21H21P.2ClHO4.Hg/c2*1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;2*2-1(3,4)5;/h2*4-15H,1-3H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
InChI-Schlüssel |
PPDRFSXWZAXBQA-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


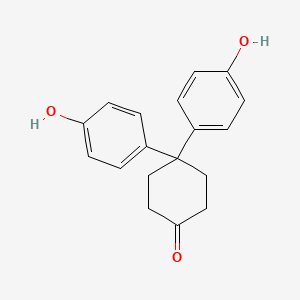
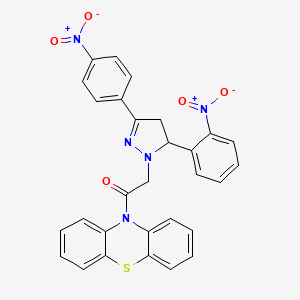
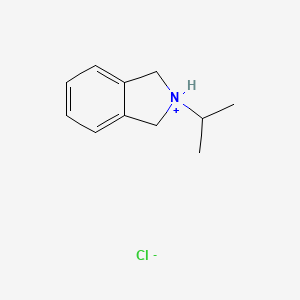

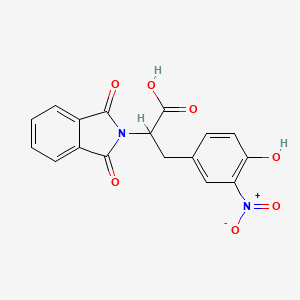
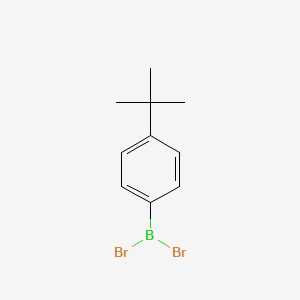
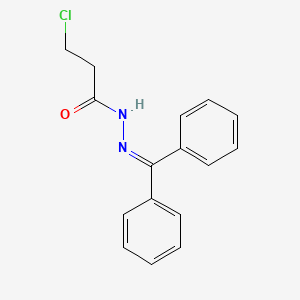



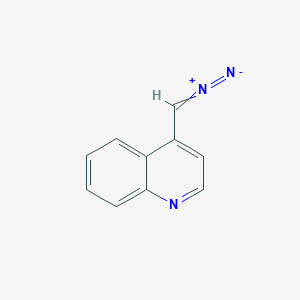

![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
